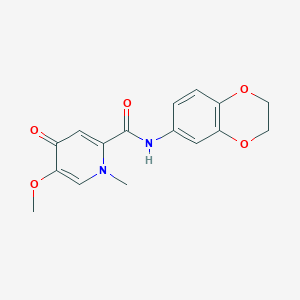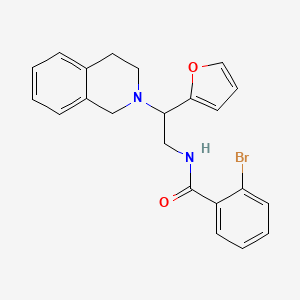
2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide is an organic compound belonging to the class of amides It features a complex structure with multiple functional groups, including bromine, isoquinoline, furan, and benzamide moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide typically involves multi-step organic reactions. The starting materials often include 2-bromobenzoyl chloride, 3,4-dihydroisoquinoline, and furan derivatives.
Step 1 Formation of the Intermediate Amide: - React 2-bromobenzoyl chloride with a suitable amine (e.g., 3,4-dihydroisoquinoline) in the presence of a base such as triethylamine.
Step 2 Addition of the Furan Moiety: - The intermediate is then reacted with a furan derivative in the presence of a catalyst under controlled conditions to introduce the furan ring into the structure.
Industrial Production Methods: Industrial-scale production may involve more efficient and cost-effective methods, including continuous flow synthesis and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at the furan ring, potentially forming furan epoxides under specific conditions.
Reduction: The isoquinoline ring can be hydrogenated to yield tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions at the bromine site can lead to the formation of various substituted benzamides.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include peracids and mCPBA.
Reduction Reagents: Hydrogen gas with palladium or platinum catalysts are frequently used.
Substitution Reagents: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan epoxides or other oxidized derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Substituted benzamides with various functional groups replacing bromine.
Aplicaciones Científicas De Investigación
2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide has garnered interest in several research areas:
Chemistry: Used as a precursor or intermediate in organic synthesis to create more complex molecules.
Biology: Investigated for potential biological activities due to its structural components, which may interact with biological targets.
Medicine: Explored for pharmacological properties, potentially as a lead compound in drug development.
Industry: Employed in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The compound's mechanism of action is largely dependent on its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes, receptors, or other proteins due to the presence of reactive functional groups.
Pathways Involved: Potential involvement in signaling pathways or metabolic processes, though specific pathways would require detailed empirical studies to elucidate.
Comparación Con Compuestos Similares
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzamide: Lacks the bromine and furan groups.
2-bromo-N-(2-(furan-2-yl)ethyl)benzamide: Lacks the isoquinoline ring.
2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridine-2-yl)ethyl)benzamide: Pyridine replaces the furan ring.
The distinct combination of functional groups in 2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide highlights its potential for unique reactivity and applications, differentiating it from its counterparts.
Propiedades
IUPAC Name |
2-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O2/c23-19-9-4-3-8-18(19)22(26)24-14-20(21-10-5-13-27-21)25-12-11-16-6-1-2-7-17(16)15-25/h1-10,13,20H,11-12,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRBGGATBLJGSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3Br)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
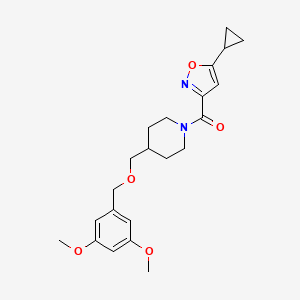
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2863880.png)
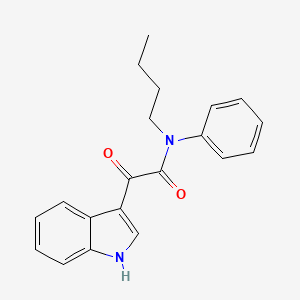
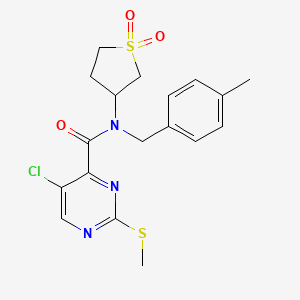
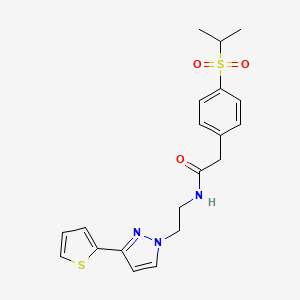
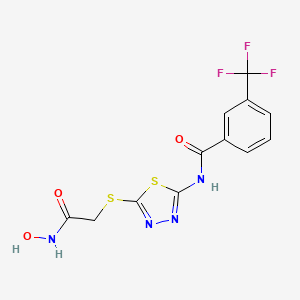
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride](/img/structure/B2863886.png)
![6-Amino-5-[1-(furan-2-yl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2863887.png)
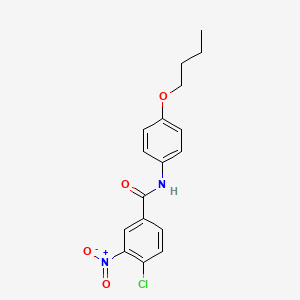
![N-(2-cyclopropyl-2-hydroxypropyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2863889.png)
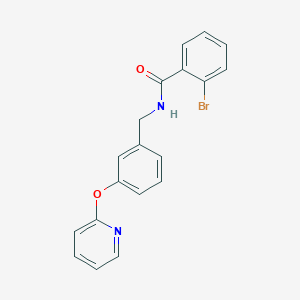
![3-(2-fluorophenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide](/img/structure/B2863893.png)
